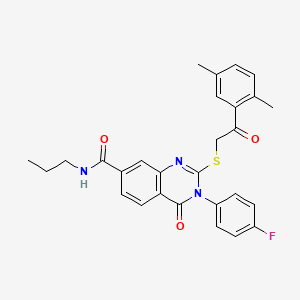
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26FN3O3S and its molecular weight is 503.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H25FN2O3S
- Molecular Weight : 426.52 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has shown promising activity against various bacterial strains. For instance:
- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition with minimum inhibitory concentrations (MIC) ranging between 32 to 64 µg/mL .
Anticancer Properties
Quinazolines are also recognized for their anticancer potential. The compound has been evaluated in several cancer cell lines:
- Cell Line Studies : In assays involving human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), the compound exhibited cytotoxicity with IC50 values of approximately 15 µM and 20 µM respectively, indicating a moderate level of efficacy .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antibacterial Mechanism : Its antibacterial activity is likely due to interference with bacterial cell wall synthesis and function.
Study 1: Antimicrobial Efficacy
A study conducted by Nassar et al. synthesized various quinazoline derivatives and evaluated their antimicrobial activity. The results indicated that modifications on the quinazoline core significantly enhanced the antimicrobial potency against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| Target Compound | 48 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In a separate investigation, the compound was tested for its anticancer properties against various human tumor cell lines. The study concluded that structural modifications could enhance its cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 20 |
| HeLa | 25 |
科学研究应用
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. It was found to increase the concentrations of apoptotic markers such as caspase-8 and caspase-9, suggesting a mechanism involving mitochondrial dysfunction and autophagy inhibition .
- A study demonstrated that related derivatives could inhibit topoisomerase II, an enzyme critical for DNA replication and repair, further supporting their potential as chemotherapeutic agents .
- Anti-inflammatory Properties :
-
Antimicrobial Effects :
- Quinazoline derivatives have also been explored for their antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways within microbial cells.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.
- Inhibition of Enzymatic Activity : By inhibiting enzymes like topoisomerase II, it prevents cancer cells from proliferating.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation and cell survival.
Case Studies
-
Study on Breast Cancer Cells :
- In vitro studies have shown that treatment with the compound leads to a significant reduction in cell viability in MCF-7 and MDA-MB-231 cells after 24 hours of exposure at varying concentrations (1 µM to 5 µM). The results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations .
- Inflammation Models :
属性
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3S/c1-4-13-30-26(34)19-7-12-22-24(15-19)31-28(32(27(22)35)21-10-8-20(29)9-11-21)36-16-25(33)23-14-17(2)5-6-18(23)3/h5-12,14-15H,4,13,16H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHSIHDKTXNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














